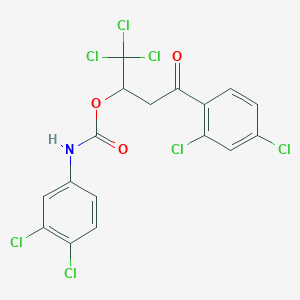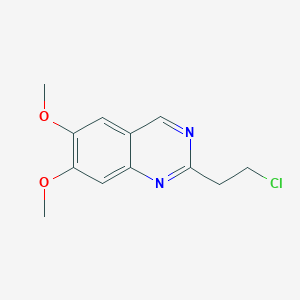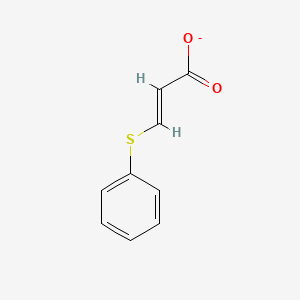
(3,4-Difluorobenzyl)hydrazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Difluorobenzyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C7H9ClF2N2 and a molecular weight of 194.61 . It is a derivative of hydrazine, featuring a benzyl group substituted with two fluorine atoms at the 3 and 4 positions. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Difluorobenzyl)hydrazine dihydrochloride typically involves the reaction of 3,4-difluorobenzyl chloride with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
(3,4-Difluorobenzyl)hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions include various substituted hydrazine derivatives, azides, and other functionalized benzyl compounds. These products are often used as intermediates in the synthesis of more complex molecules .
科学的研究の応用
(3,4-Difluorobenzyl)hydrazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
作用機序
The mechanism of action of (3,4-Difluorobenzyl)hydrazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal biological pathways, leading to various physiological effects .
類似化合物との比較
Similar Compounds
- (3,4-Difluorobenzyl)amine
- (3,4-Difluorobenzyl)chloride
- (3,4-Difluorobenzyl)alcohol
Uniqueness
Compared to these similar compounds, (3,4-Difluorobenzyl)hydrazine dihydrochloride is unique due to its hydrazine moiety, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in research applications where specific interactions with biological targets are required .
特性
分子式 |
C7H10Cl2F2N2 |
|---|---|
分子量 |
231.07 g/mol |
IUPAC名 |
(3,4-difluorophenyl)methylhydrazine;dihydrochloride |
InChI |
InChI=1S/C7H8F2N2.2ClH/c8-6-2-1-5(4-11-10)3-7(6)9;;/h1-3,11H,4,10H2;2*1H |
InChIキー |
ZDXBXFKEWWJBLZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CNN)F)F.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B11718176.png)
![3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylic Acid](/img/structure/B11718177.png)



![6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11718218.png)
![5,7-Dihydropyrrolo[2,3-b]pyrazin-6-one](/img/structure/B11718219.png)
![[1,4'-Bipiperidine]-4'-carboxamide monohydrochloride](/img/structure/B11718221.png)



![(1R,5S)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B11718251.png)


